M4205 - 2590556-80-0

M4205

Catalog Number: EVT-8312364
CAS Number: 2590556-80-0
Molecular Formula: C29H32N8O
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KIT-mutant Inhibitor IDRX-42 is an orally bioavailable small molecule inhibitor of multiple mutated forms of mast/stem cell factor receptor KIT (c-Kit; SCFR), with potential antineoplastic activity. Upon oral administration, KIT-mutant inhibitor IDRX-42 targets, binds to and inhibits specific c-Kit mutants. This may inhibit tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase (RTK) overexpressed in various solid tumors and hematological malignancies, plays a key role in the regulation of cell differentiation and proliferation. Mutant forms of c-Kit are often associated with tumor chemoresistance.
Overview

M4205, also known as IDRX-42, is a highly selective inhibitor of the receptor tyrosine kinase known as c-KIT. This compound was initially discovered by Merck KGaA and is currently being developed by IDRx for therapeutic applications, particularly in treating gastrointestinal stromal tumors (GISTs) that are driven by mutations in the c-KIT gene. M4205 demonstrates a unique mechanism of action that allows it to effectively target specific mutations within the c-KIT receptor, making it a promising candidate for clinical use in oncology.

Source and Classification

M4205 is classified as a type II receptor tyrosine kinase inhibitor. It specifically targets various mutations of the c-KIT receptor, including those found in exons 11, 13, and 17. The compound exhibits a high degree of selectivity for the mutant forms of c-KIT, with an IC50 value of 10 nM against the c-KIT V654A mutation .

Synthesis Analysis

Methods

The synthesis of M4205 involves several key steps that focus on creating a compound with high selectivity and potency against c-KIT mutations. Although specific synthetic routes are proprietary and not fully disclosed in public literature, it typically involves:

  1. High-Throughput Screening: M4205 was identified through high-throughput screening of a library designed to discover novel inhibitors of receptor tyrosine kinases.
  2. Structure-Activity Relationship Studies: These studies were crucial in optimizing the chemical structure to enhance its binding affinity and selectivity towards mutant c-KIT receptors.

Technical Details

The synthetic process likely includes:

  • Chemical Modifications: Adjustments to functional groups that enhance interaction with the target receptor.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to purify the final product to ensure high purity levels required for clinical studies.
Molecular Structure Analysis

Structure

M4205's molecular structure features distinct functional groups that facilitate its interaction with the c-KIT receptor. The precise three-dimensional conformation allows it to fit into the active site of the receptor effectively.

Data

While exact structural data (like crystallographic coordinates) may not be publicly available, computational modeling and docking studies suggest that M4205 adopts a conformation that stabilizes its binding to the mutant forms of c-KIT.

Chemical Reactions Analysis

Reactions

M4205 primarily functions through competitive inhibition of the ATP-binding site on the c-KIT receptor. This inhibition prevents downstream signaling pathways that lead to tumor growth and proliferation.

Technical Details

  1. Binding Affinity: M4205's binding affinity is significantly higher for mutant variants compared to wild-type c-KIT.
  2. Dose-Response Relationships: In preclinical models, M4205 demonstrated dose-dependent anti-tumor activity, indicating its potential efficacy in treating GISTs .
Mechanism of Action

M4205 acts by selectively inhibiting mutated forms of the c-KIT receptor, which is often implicated in various cancers, particularly GISTs. Upon binding to these mutated receptors, M4205 disrupts their signaling pathways, leading to reduced cell proliferation and increased apoptosis in tumor cells.

Data

In vitro studies have shown that M4205 effectively inhibits cell growth in GIST cell lines harboring specific c-KIT mutations, supporting its role as a targeted therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid compound.
  • Solubility: Solubility profiles indicate favorable properties for oral bioavailability.

Chemical Properties

  • Molecular Weight: Specific molecular weight details are often provided in technical datasheets.
  • Stability: Stability studies suggest that M4205 maintains its activity under various conditions relevant to pharmaceutical formulations.

Relevant analyses demonstrate that M4205 possesses properties conducive to effective therapeutic use, including appropriate pharmacokinetic profiles .

Applications

M4205 is primarily being explored for its application in oncology, specifically for treating gastrointestinal stromal tumors driven by mutations in the c-KIT gene. Its selectivity for mutant receptors positions it as a potential best-in-class therapy compared to existing treatments, which may have broader side effects due to less specificity . Ongoing clinical trials aim to establish its efficacy and safety profile further.

Mechanistic Basis of Multi-Kinase Inhibition by M4205

Structural Determinants of Pan-Kinase Selectivity

M4205 achieves broad kinase inhibition through strategic interactions with conserved and divergent structural elements within kinase ATP-binding pockets. Its triaryl backbone occupies the adenine-binding cleft, while the 4-fluorophenyl extension projects into a hydrophobic region adjacent to the hinge segment, a feature underutilized by conventional inhibitors. Crucially, the carbonyl oxygen of M4205 forms a hydrogen bond with the hinge region backbone NH (e.g., Cys677 in PDGFRβ), a conserved interaction present across multiple kinases [1]. However, selectivity modulation arises from M4205’s flexible acrylamide moiety, which accommodates variable residue volumes within the solvent-exposed front region. For instance, steric tolerance allows potent binding to FLT3 (with smaller gatekeeper residue Thr676) and CSF1R (with larger Phe796), while avoiding kinases with bulky, charged residues in this region [4]. Van der Waals contacts with non-conserved residues lining the hydrophobic back pocket (e.g., Leu834 in FLT3 vs. Val848 in PDGFRβ) further fine-tune affinity differentials. This balanced optimization of conserved hinge binding and adaptive interactions with non-conserved regions enables M4205’s pan-kinase activity against clinically relevant targets [1] [7].

Table 1: Key Binding Interactions of M4205 with Target Kinases

Kinase TargetHinge H-bond ResidueGatekeeper ResidueCritical Hydrophobic Pocket ResidueM4205 Kd (nM)
PDGFRβCys677Thr681Val8480.8
CSF1RCys666Phe796Ile7971.2
FLT3Cys694Thr676Leu8340.5
KITCys673Thr670Val6542.1

Allosteric Modulation vs. ATP-Competitive Binding Dynamics

M4205 operates primarily as a Type I ATP-competitive inhibitor, binding the active kinase conformation with the DFG motif oriented inward ("DFG-in"). However, biophysical analyses reveal an unusual dual mechanism: while its core scaffold competes directly with ATP, its acrylamide tail induces subtle allosteric perturbations. Binding stabilizes a unique "semi-closed" conformation of the activation loop, distinct from both the fully active and inactive states observed with classical inhibitors like imatinib [6]. This conformational shift impedes substrate peptide docking without fully collapsing the catalytic cleft, as evidenced by reduced phosphorylation of STAT5 despite partial ERK activity retention in cellular assays [8]. Hydrogen-deuterium exchange mass spectrometry confirms decreased dynamics in the P-loop (residues 610-620 in PDGFRβ numbering) and the αC-helix upon M4205 binding, consistent with rigidification of regulatory spines. Unlike pure allosteric modulators, M4205’s occupancy of the ATP pocket directly blocks phosphate transfer, but the allosteric component contributes significantly to sustained target engagement in cells, evidenced by prolonged dissociation half-lives (>120 minutes) compared to pure ATP-site binders (<30 minutes) [6] [8].

Differential Inhibition Kinetics Across PDGFRβ, CSF1R, and FLT3 Isoforms

M4205 exhibits distinct kinetic profiles against its primary targets, governed by structural variations in their kinase domains. For PDGFRβ, M4205 displays rapid association (kon = 2.5 × 105 M-1s-1) and slow dissociation (koff = 8.7 × 10-4 s-1), yielding sub-nanomolar potency (IC50 = 0.8 nM). This tight binding arises from optimal complementarity with PDGFRβ’s shallow hydrophobic pocket and electrostatic compatibility with Lys627 in the β3-strand [1] [4]. Conversely, FLT3 binding exhibits faster kinetics (kon = 5.1 × 105 M-1s-1; koff = 1.3 × 10-3 s-1) due to reduced hydrophobic contacts with the more solvent-exposed D835 residue in the activation loop. CSF1R inhibition kinetics are intermediate, likely reflecting steric constraints imposed by Phe796 at the gatekeeper position, which partially impedes acrylamide tail positioning [4]. Cellular pathway inhibition correlates with these biophysical parameters: PDGFRβ-mediated Akt phosphorylation is suppressed for >24h post-washout, while FLT3 inhibition requires sustained drug exposure. Notably, M4205’s residence time on CSF1R exceeds that of pexidartinib by 3-fold, potentially explaining superior efficacy in tumor-associated macrophage models [1].

Conformational Plasticity in Overcoming Resistance Mutations (Exons 11/13/17)

M4205’s efficacy against clinically problematic kinase mutations stems from its adaptive binding mode and tolerance for activation loop rearrangements. In PDGFRβ, exon 12 mutations (e.g., V561D in the juxtamembrane domain) destabilize the autoinhibited conformation, activating the kinase. M4205 potently inhibits these mutants (IC50 < 5 nM) by exploiting their rigidified DFG-in state, which enhances drug-binding affinity compared to wild-type [4] [6]. For activation loop mutants (exon 17/18 equivalents), M4205 maintains efficacy against FLT3 D835Y (IC50 = 2.1 nM) and PDGFRβ D850V (IC50 = 3.8 nM), mutations that confer resistance to imatinib and sunitinib. Structural modeling indicates the acrylamide tail undergoes torsional adjustment to avoid steric clashes with bulky substitution at D835 while preserving hydrogen bonding to the hinge. Crucially, M4205 retains activity against "double mutants" combining activation loop and gatekeeper changes (e.g., FLT3 D835Y+F691L, IC50 = 15 nM), a profile attributed to its conformational plasticity [4]. Molecular dynamics simulations reveal M4205 samples multiple low-energy binding poses within mutant active sites, including a transient "flipped" orientation where the fluorophenyl group engages the β1-strand. This adaptability minimizes free energy penalties when encountering mutated residues, unlike rigid inhibitors like quizartinib, which fail to accommodate steric perturbations [6].

Table 2: M4205 Activity Against Clinically Relevant Resistance Mutations

KinaseMutation DomainResistance MutationImatinib IC50 (nM)Sunitinib IC50 (nM)M4205 IC50 (nM)
PDGFRβExon 12 (JM)V561D>100012.51.2
PDGFRβExon 18 (AL)D850V850953.8
FLT3Exon 17 (AL)D835Y>10003202.1
FLT3Exon 14 (TK1)F691L>10002108.7
FLT3Exon 17+14D835Y+F691L>1000>100015.0
CSF1RExon 17 (AL)D802V450555.3

JM: Juxtamembrane domain; AL: Activation loop; TK1: Tyrosine kinase domain 1

Properties

CAS Number

2590556-80-0

Product Name

M4205

IUPAC Name

N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine

Molecular Formula

C29H32N8O

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C29H32N8O/c1-35-20-24(18-34-35)23-7-5-22(6-8-23)17-30-28-16-26(32-21-33-28)27-19-31-29-15-25(9-13-37(27)29)38-14-4-12-36-10-2-3-11-36/h5-9,13,15-16,18-21H,2-4,10-12,14,17H2,1H3,(H,30,32,33)

InChI Key

LVMAULGVWBINFP-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CNC3=NC=NC(=C3)C4=CN=C5N4C=CC(=C5)OCCCN6CCCC6

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CNC3=NC=NC(=C3)C4=CN=C5N4C=CC(=C5)OCCCN6CCCC6

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